Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate
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Overview
Description
Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C16H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-p-tolylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate
- Tert-butyl 4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate
- Tert-butyl 4-(4-chlorophenyl)pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBWMCGWFKBCFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393554 |
Source
|
Record name | tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022605-11-3 |
Source
|
Record name | tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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